methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety. Bicyclo[1.1.1]pentane is known for its unique structural properties, which include high strain energy and rigidity. These properties make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the installation of the BCP unit into the chemical structure. One approach is through a radical exchange process, where the BCP unit is introduced onto a xanthate moiety . This method leverages the unique reactivity of BCP to achieve the desired transformation.
Industrial Production Methods
continuous flow processes have been developed for the synthesis of BCP derivatives, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The BCP moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound’s rigidity and strain energy are leveraged in the development of high-performance materials.
Mechanism of Action
The mechanism by which methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate exerts its effects is primarily through its interaction with molecular targets. The BCP moiety can influence the permeability, aqueous solubility, and metabolic stability of the compound . These interactions are mediated by the compound’s ability to engage in specific binding interactions and undergo conformational changes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: Another strained hydrocarbon with unique reactivity, used in cycloaddition reactions.
[1.1.1]Propellane: Known for its high strain energy and used in the synthesis of various BCP derivatives.
Uniqueness
Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to its combination of the BCP moiety with a tert-butoxycarbonylamino group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m1/s1 |
InChI Key |
QQEJCSUVDSNSNU-OPASDULOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC12CC(C1)C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC |
Origin of Product |
United States |
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